Chlormethylisopropylcarbonat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloromethyl isopropyl carbonate and related compounds often involves transesterification reactions or carbonate interchange processes. For instance, isosorbide bis(methyl carbonate) synthesis from isosorbide and dimethyl carbonate highlights a green chemical approach, utilizing dual basic–nucleophilic catalysts for transesterification, which could be analogous to methods for synthesizing chloromethyl isopropyl carbonate (Ochoa-Gómez et al., 2020).

Molecular Structure Analysis

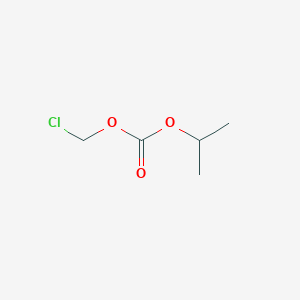

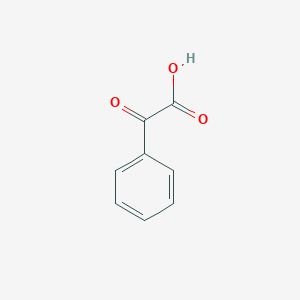

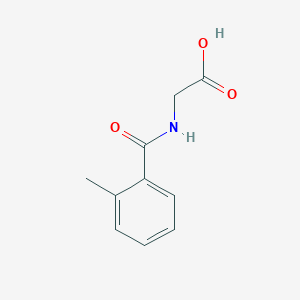

The molecular structure of chloromethyl isopropyl carbonate, like other carbonates, features a central carbonate group (CO3) linked to chloromethyl and isopropyl groups. This structure lends the compound reactivity and versatility in chemical synthesis. While specific studies on chloromethyl isopropyl carbonate's molecular structure were not found, the general behavior of carbonates in reactions provides insights into its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chloromethyl isopropyl carbonate participates in various chemical reactions, including carbonate formation, carbonylation, and esterification processes. The compound's reactivity is influenced by the presence of the carbonate group, enabling it to act as an electrophile in reactions with nucleophiles. For example, the reactivity of dimethyl carbonate and its derivatives in sustainable chemistry offers insights into the types of reactions chloromethyl isopropyl carbonate might undergo (Tundo et al., 2018).

Physical Properties Analysis

The physical properties of chloromethyl isopropyl carbonate, such as melting point, boiling point, and solubility, are essential for its handling and application in synthesis. These properties depend on the molecular structure and the interactions between molecules. While specific data on chloromethyl isopropyl carbonate were not identified, the physical properties of similar carbonate compounds suggest it is likely a liquid at room temperature with moderate solubility in organic solvents.

Chemical Properties Analysis

Chemically, chloromethyl isopropyl carbonate is characterized by its reactivity, particularly in forming bonds with alcohols and amines to produce esters and carbamates, respectively. This reactivity is central to its application in synthesizing a wide range of organic compounds. The synthesis and reactivity of carbonates, including the production of polycarbonates and the use of green chemistry principles, highlight the chemical properties relevant to chloromethyl isopropyl carbonate (Li et al., 2013).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie

Chlormethylisopropylcarbonat wird in der pharmazeutischen Industrie als Referenzstandard verwendet . Es wird in bestimmten Qualitätsprüfungen und Assays verwendet, wie in den USP-Kompendien festgelegt .

Synthese von Substanzen

This compound wird bei der Synthese von Substanzen verwendet . Es wird in Laboren zur Herstellung neuer Verbindungen verwendet .

Chlormethylierung aromatischer Verbindungen

This compound wird bei der Chlormethylierung aromatischer Verbindungen verwendet . Dieser Prozess ist entscheidend, da chlormethylierte aromatische Verbindungen vielversprechende Schlüsselintermediate sind, da sie sich leicht in eine Vielzahl von Fein- oder Spezialchemikalien, Polymeren und Arzneimitteln umwandeln lassen .

Katalyse

This compound kann in der Katalyse verwendet werden . So wurde es beispielsweise bei der Chlormethylierung von Benzol mit Dimethoxymethan und Chlorsulfonsäure verwendet, die unter milden Bedingungen von ZnI2 in CH2Cl2 katalysiert wurde .

Qualitätskontrolle

This compound wird in Qualitätskontrollprozessen verwendet . Es wird als Referenzstandard verwendet, um die Stärke, Qualität, Reinheit und Identität in Ihren USP-NF-Monographietests und Assays zu bestimmen

Wirkmechanismus

Target of Action

Chloromethyl isopropyl carbonate (CMIC) is primarily used as an organic synthesis intermediate . It plays a crucial role in the synthesis of antiviral drugs, particularly those used to treat HIV and Hepatitis B . The primary targets of CMIC are the key enzymes involved in the replication of these viruses.

Biochemical Pathways

CMIC is involved in the biochemical pathways related to the synthesis of antiviral drugs . The downstream effects of these pathways include the inhibition of viral replication, which helps to control the progression of diseases like HIV and Hepatitis B.

Result of Action

The molecular and cellular effects of CMIC’s action are primarily seen in its role in the production of antiviral drugs . By inhibiting key enzymes involved in viral replication, these drugs can help to control the spread of the virus within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CMIC. For instance, temperature and pH levels can affect the rate and success of the chemical reactions in which CMIC is involved. Additionally, CMIC is described as a hazardous environmental substance , suggesting that its handling and disposal must be done with care to minimize environmental impact.

Safety and Hazards

Zukünftige Richtungen

The global market size of CMIC is expected to grow from 2019 to 2029 . It is mainly used in the pharmaceutical industry as a key intermediate for anti-AIDS and anti-hepatitis B drug Tenofovir . The increasing demand for antiviral drugs due to the growing elderly population is expected to drive the market .

Eigenschaften

IUPAC Name |

chloromethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXBAHWPABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564020 | |

| Record name | Chloromethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35180-01-9 | |

| Record name | Chloromethyl 1-methylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35180-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl isopropyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035180019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | not known | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, chloromethyl 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL ISOPROPYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S8MF45ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Chloromethyl isopropyl carbonate in pharmaceutical research?

A: Chloromethyl isopropyl carbonate is primarily used as a reagent in the synthesis of Tenofovir Disoproxil Fumarate (TDF) [, , , , , , , , , ]. TDF is an antiviral drug used to treat HIV and Hepatitis B.

Q2: Can you describe the role of Chloromethyl isopropyl carbonate in the synthesis of TDF?

A: Chloromethyl isopropyl carbonate acts as an alkylating agent, reacting with Tenofovir in an esterification reaction to form the disoproxil ester derivative, Tenofovir Disoproxil Fumarate [, , , , , , , ].

Q3: What are some of the catalysts used in conjunction with Chloromethyl isopropyl carbonate during TDF synthesis?

A: Several catalysts have been explored to improve the efficiency of the esterification reaction, including triethylamine [, ], tetrabutylammonium bromide [], and polyethylene glycol [, ].

Q4: Are there any advantages to using specific catalysts in this reaction?

A: Yes, using dual catalysts like triethylamine and tetrabutylammonium bromide can significantly increase the yield and efficiency of Tenofovir Disoproxil Fumarate production, shortening the overall reaction time [].

Q5: What are the challenges associated with the purification of Tenofovir Disoproxil Fumarate after the esterification reaction?

A: One of the main challenges is achieving high purity levels. Research indicates the presence of residual Chloromethyl isopropyl carbonate as an impurity in the final product [].

Q6: How do researchers address the challenge of residual Chloromethyl isopropyl carbonate in the final product?

A: Specialized purification methods are employed to remove Chloromethyl isopropyl carbonate and other impurities. One method involves a series of extractions using water and an organic solvent, followed by pH adjustments to separate the desired product [].

Q7: Are there any alternative methods for synthesizing Chloromethyl isopropyl carbonate?

A: Yes, one method involves a two-step process. First, chlorodimethyl carbonate is synthesized through the reaction of dimethyl carbonate and chlorine under UV light in the presence of a photoinitiator. Then, chlorodimethyl carbonate reacts with isopropanol in a rectification tower with a controlled reflux ratio to yield Chloromethyl isopropyl carbonate. This method boasts high raw material utilization and reduced environmental impact [].

Q8: What are the benefits of this alternative synthesis method?

A: This approach is considered more environmentally friendly due to its lower energy consumption, higher raw material recycling and utilization rate, simplified aftertreatment, and reduced environmental pollution [].

Q9: What is the molecular formula and weight of Chloromethyl isopropyl carbonate?

A9: The molecular formula of Chloromethyl isopropyl carbonate is C5H9ClO3, and its molecular weight is 152.58 g/mol.

Q10: Is there any information available about the spectroscopic data of Chloromethyl isopropyl carbonate?

A: While the provided abstracts do not delve into the specific spectroscopic details of Chloromethyl isopropyl carbonate, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)